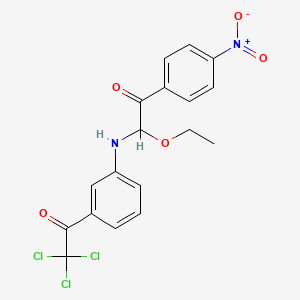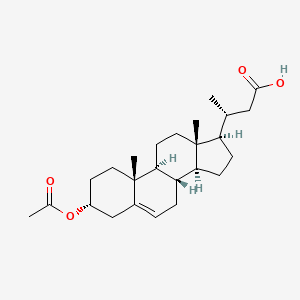
3-Acetoxy-24-nor-3beta-chol-5-en-23-oic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetoxy-24-nor-3beta-chol-5-en-23-oic acid is a synthetic derivative of cholesterol It is characterized by the presence of an acetoxy group at the 3-position and a nor-structure, indicating the removal of a carbon atom from the parent structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetoxy-24-nor-3beta-chol-5-en-23-oic acid typically involves multiple steps, starting from cholesterol or its derivatives. The key steps include:
Oxidation: Cholesterol is first oxidized to introduce a ketone group.
Reduction: The ketone group is then reduced to form the corresponding alcohol.
Acetylation: The alcohol is acetylated using acetic anhydride to introduce the acetoxy group.
Nor-structure Formation: The removal of a carbon atom is achieved through a series of reactions, often involving the use of strong acids or bases.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetoxy-24-nor-3beta-chol-5-en-23-oic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetoxy group back to an alcohol.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed under basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in the formation of various substituted derivatives.
Applications De Recherche Scientifique
3-Acetoxy-24-nor-3beta-chol-5-en-23-oic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its effects on cellular processes and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Acetoxy-24-nor-3beta-chol-5-en-23-oic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The acetoxy group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity. The pathways involved include signal transduction cascades and metabolic processes that are critical for cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-24-nor-3beta-chol-5-en-23-oic acid: Similar structure but with a hydroxyl group instead of an acetoxy group.
3-Acetoxy-24-nor-3beta-chol-5-en-22-oic acid: Differing by the position of the carboxylic acid group.
Uniqueness
3-Acetoxy-24-nor-3beta-chol-5-en-23-oic acid is unique due to its specific acetoxy group and nor-structure, which confer distinct chemical and biological properties. These features make it a valuable compound for targeted research and applications.
Propriétés
Numéro CAS |
34751-25-2 |
|---|---|
Formule moléculaire |
C25H38O4 |
Poids moléculaire |
402.6 g/mol |
Nom IUPAC |
(3R)-3-[(3R,8S,9S,10R,13R,14S,17R)-3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid |
InChI |
InChI=1S/C25H38O4/c1-15(13-23(27)28)20-7-8-21-19-6-5-17-14-18(29-16(2)26)9-11-24(17,3)22(19)10-12-25(20,21)4/h5,15,18-22H,6-14H2,1-4H3,(H,27,28)/t15-,18-,19+,20-,21+,22+,24+,25-/m1/s1 |
Clé InChI |
COSNVBYTQXPMFE-YKJJBCCLSA-N |
SMILES isomérique |
C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H](C4)OC(=O)C)C)C |
SMILES canonique |
CC(CC(=O)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


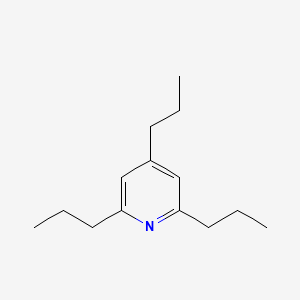
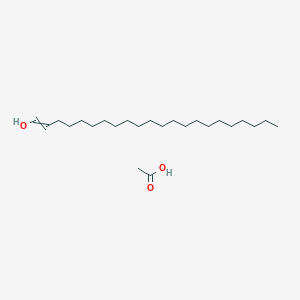
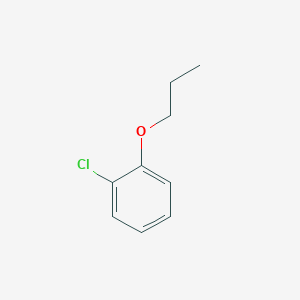

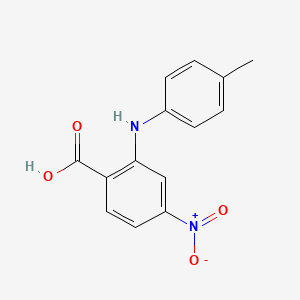
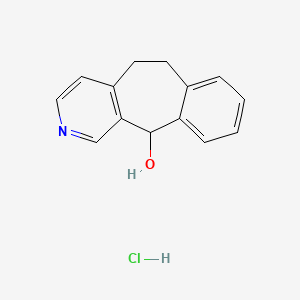

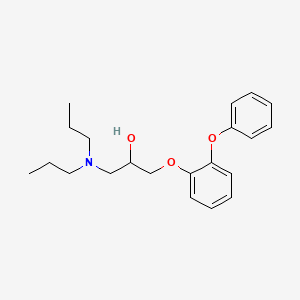
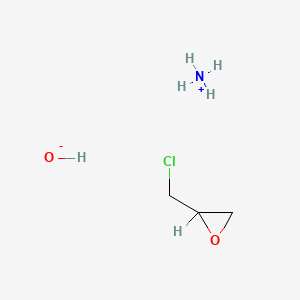
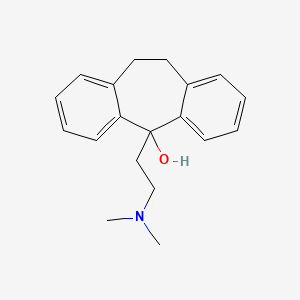
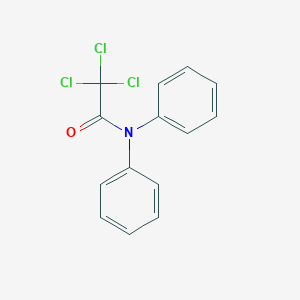
![Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14685818.png)

